2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one
Description
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one (CAS: 30611-27-9) is a brominated aromatic ketone with a hydroxymethyl (-CH2OH) substituent on the para position of the phenyl ring. Its molecular formula is C12H15BrO2 (molecular weight: 257.13 g/mol). Its structural uniqueness lies in the combination of a pentanone backbone, a bromine atom at the α-position, and the hydroxymethyl group, which may enhance solubility and reactivity compared to non-hydroxylated analogs .
Structure
3D Structure
Properties
CAS No. |
30611-27-9 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-bromo-1-[4-(hydroxymethyl)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-2-3-11(13)12(15)10-6-4-9(8-14)5-7-10/h4-7,11,14H,2-3,8H2,1H3 |
InChI Key |
AJRUMQHETQGAQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)CO)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 2-bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one typically involves the α-bromination of the corresponding ketone precursor, 1-(4-hydroxymethyl-phenyl)-pentan-1-one, using brominating agents under acidic conditions. The bromination targets the α-position to the carbonyl group, introducing a bromine atom to form the α-bromo ketone.
Detailed Procedure Based on Analogous Compound Synthesis
While direct literature on the exact preparation of this compound is limited, a closely related compound, 2-bromo-1-phenyl-pentan-1-one, has a well-documented synthesis protocol that can be adapted with consideration for the hydroxymethyl substituent:
| Step | Reagents and Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Valerophenone derivative (1-(4-hydroxymethyl-phenyl)-pentan-1-one) and sodium bromide in water | Mix at room temperature in a round bottom flask | - |
| 2 | Add 30% hydrochloric acid slowly to the mixture | Acidic medium facilitates bromine generation from sodium bromide | - |
| 3 | Slowly add 30% hydrogen peroxide dropwise | Oxidizes bromide ions to bromine, enabling α-bromination | - |
| 4 | Stir reaction mixture for 1–2 hours at room temperature | Reaction monitored by thin-layer chromatography (TLC) for completion | - |
| 5 | Separate layers, wash organic phase with saturated sodium carbonate and brine | Removes acid and inorganic impurities | - |
| 6 | Dry organic phase over anhydrous magnesium sulfate and concentrate | Obtain α-bromo ketone as an oily liquid or solid | Yield ~95%, purity ~98% (HPLC method) |
This method relies on in situ generation of bromine from sodium bromide and hydrogen peroxide under acidic conditions, which brominates the α-position of the ketone. The presence of the 4-hydroxymethyl substituent may require mild reaction conditions to avoid side reactions such as oxidation of the hydroxymethyl group.
Considerations for the Hydroxymethyl Substituent
- The hydroxymethyl group (-CH2OH) at the para position is susceptible to oxidation; therefore, reaction conditions must be controlled to prevent over-oxidation.
- Use of buffered or mild acidic conditions and slow addition of oxidants is recommended.
- Protection of the hydroxymethyl group (e.g., as an acetal) prior to bromination can be considered if side reactions are problematic, although this adds synthetic steps.
Comparative Data Table: Preparation of 2-Bromo-1-Phenyl-Pentan-1-One vs. This compound
| Parameter | 2-Bromo-1-Phenyl-Pentan-1-One | This compound |
|---|---|---|
| Starting Ketone | Valerophenone (phenyl-pentan-1-one) | 1-(4-Hydroxymethyl-phenyl)-pentan-1-one |
| Brominating Agent | Sodium bromide + H2O2 + HCl | Sodium bromide + H2O2 + HCl (adapted) |
| Reaction Temperature | Room temperature | Room temperature (recommended mild conditions) |
| Reaction Time | 1–2 hours | 1–2 hours (monitored by TLC) |
| Work-up | Wash with saturated sodium carbonate and brine | Similar washing steps |
| Product Form | Bright yellow oily liquid | Expected oily or crystalline product |
| Yield | ~95% (HPLC purity 98%) | Expected similar yield with careful control |
| Special Notes | Straightforward α-bromination | Requires attention to hydroxymethyl group stability |
Summary and Recommendations
The preparation of this compound can be effectively achieved by α-bromination of the corresponding ketone using sodium bromide and hydrogen peroxide in acidic aqueous media. The method is adapted from well-established protocols for 2-bromo-1-phenyl-pentan-1-one with necessary adjustments to protect the sensitive hydroxymethyl group.
- Use mild acidic conditions and slow addition of oxidant to avoid side reactions.
- Monitor reaction progress by TLC or HPLC.
- Purify by aqueous washes and drying over anhydrous magnesium sulfate.
- Confirm product purity and structure by chromatographic and spectroscopic methods.
This synthesis route offers a high yield and purity, making it suitable for research and pharmaceutical intermediate applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one serves as a versatile reagent in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various organic compounds.
Pharmaceutical Development
This compound is utilized as a starting material in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurodegenerative diseases and psychiatric disorders. For instance, compounds derived from this structure have shown promise as inhibitors of monoamine transporters, which are crucial for neurotransmitter regulation in conditions like Parkinson's disease and depression .
Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing heterocyclic compounds such as pyridines, pyrimidines, and thiophenes. These heterocycles are essential components in many pharmaceuticals and agrochemicals, enhancing the compound's utility in research .
Polymer Production
This compound is also used as a building block for producing polymers, including polyacrylonitrile and polyvinyl chloride. Its incorporation into polymer matrices can modify physical properties such as solubility and thermal stability .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative activity of derivatives of this compound against human brain cancer models. The results indicated significant growth inhibition, suggesting potential applications in cancer therapeutics .
Case Study 2: Neurotransmitter Regulation
Research has shown that compounds derived from this brominated ketone can selectively inhibit dopamine reuptake, providing insights into their potential use as therapeutic agents for attention deficit disorders and other psychiatric conditions .
Data Table: Comparison of Applications
| Application Area | Description | Example Compounds Derived |
|---|---|---|
| Organic Synthesis | Reagent for nucleophilic substitution reactions | Various organic intermediates |
| Pharmaceutical Development | Starting material for drugs targeting neurodegenerative diseases | Monoamine transporter inhibitors |
| Heterocyclic Compound Synthesis | Building blocks for synthesizing essential heterocycles | Pyridines, pyrimidines |
| Polymer Production | Used in the synthesis of various polymers | Polyacrylonitrile, PVC |
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects .
Comparison with Similar Compounds
2-Bromo-1-(4-methylphenyl)-pentan-1-one (CAS: 850352-48-6)
- Molecular Formula : C12H15BrO
- Molecular Weight : 255.15 g/mol
- Key Differences: The methyl (-CH3) group replaces the hydroxymethyl (-CH2OH) substituent. LogP (lipophilicity) is reported as 3.74, indicating moderate hydrophobicity .
2-Bromo-1-(4-fluorophenyl)-pentan-1-one
- Molecular Formula : C11H12BrFO
- Molecular Weight : 259.11 g/mol
- Key Differences: The electron-withdrawing fluorine atom at the para position may alter electronic properties, affecting reactivity in nucleophilic substitution reactions. No solubility or stability data are available .
2-Bromo-1-(4-methoxyphenyl)-pentan-1-one
- Molecular Formula : C12H15BrO2
- Molecular Weight : 271.15 g/mol
- This could influence photostability or interaction with biological targets .
Analogs with Alternative Aromatic Systems
1-(5-Bromothiophen-2-yl)-pentan-1-one (CAS: 249758-78-9)
- Molecular Formula : C9H11BrOS
- Molecular Weight : 247.15 g/mol
- Key Differences : Replacing the phenyl ring with a thiophene introduces sulfur-based conjugation, altering electronic properties and possibly redox behavior. Applications in materials science or heterocyclic drug synthesis are plausible .
2-Bromo-1-(naphthalen-2-yl)-pentan-1-one (CAS: 850352-43-1)
- Molecular Formula : C15H15BrO
- Molecular Weight : 291.18 g/mol
- Such derivatives may be relevant in organic electronics or as fluorescent probes .
Hydroxylated Analogs
2-Bromo-1-(2-hydroxyphenyl)-1-pentanone (CAS: 750646-76-5)
2-Bromo-1-(4-hydroxyphenyl)-1-octanone
- Molecular Formula : C14H19BrO2
- Molecular Weight : 299.20 g/mol
- Key Differences: The longer alkyl chain (octanone vs.
Comparative Data Table
Biological Activity
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one, a brominated phenolic compound, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.
- Molecular Formula : C₁₁H₁₃BrO₂
- Molecular Weight : 245.07 g/mol
- Structure : The compound features a bromine atom attached to a phenolic structure, which is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interactions : This compound interacts with various enzymes and proteins, influencing their activity. It is particularly noted for its role in the design of haptens for monoclonal antibody screening.
- Free Radical Reactions : Brominated compounds are known to participate in free radical reactions, which can lead to cellular effects such as oxidative stress modulation.
Antioxidant Activity
Recent studies indicate that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, protecting cells from oxidative stress associated with diseases like cancer and neurodegenerative disorders.
Antimicrobial Properties
This compound demonstrates antimicrobial activity against a variety of pathogens. In vitro assays reveal its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research indicates that the compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. These effects suggest its potential application in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Anticancer Activity
Studies have shown that this compound may induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves activation of caspases and modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Solubility : Soluble in DMSO and methanol.
- Half-life : Approximately 0.262 days when reacting with hydroxyl radicals, indicating relatively rapid degradation.
Study on Antioxidant Activity
In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated a significant reduction in DPPH radical concentration, affirming its role as a potent antioxidant.
Study on Antimicrobial Efficacy
A study assessing the antimicrobial properties involved testing the compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its effectiveness in inhibiting bacterial growth.
Study on Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential therapeutic effects against inflammation.
Q & A
Q. 1.1. What are the recommended synthetic routes for 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one, and how can side reactions be minimized?
A common method involves bromination of the precursor 1-(4-hydroxymethyl-phenyl)-pentan-1-one using hydrobromic acid (HBr) in acetic acid under controlled temperatures (0–5°C). Side reactions, such as over-bromination or hydrolysis, are minimized by maintaining stoichiometric excess of the ketone precursor and slow addition of HBr . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.
Q. 1.2. How can the purity and structural identity of this compound be validated experimentally?
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of the hydroxymethyl group (δ ~4.6 ppm for –CHOH) and bromine-induced deshielding of the α-carbon .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–Br bond ~1.93 Å, C=O bond ~1.21 Å) and confirms spatial arrangement .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 285.04) .
Q. 1.3. What are the critical storage conditions to ensure compound stability?
Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent bromine loss or oxidation of the hydroxymethyl group. Avoid exposure to moisture, as hydrolysis can degrade the ketone moiety .
Advanced Research Questions
Q. 2.1. How do solvent polarity and reaction temperature influence the stereochemical outcome of nucleophilic substitutions involving this compound?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN reactions, favoring inversion of configuration at the brominated carbon. In contrast, non-polar solvents (e.g., toluene) may promote racemization via carbocation intermediates. Kinetic studies at varying temperatures (e.g., 25°C vs. –78°C) can elucidate activation energies for competing pathways .
Q. 2.2. What computational methods are suitable for predicting the reactivity of the bromine atom in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron density around the bromine atom and predict its susceptibility to nucleophilic attack. Fukui indices and Molecular Electrostatic Potential (MEP) maps identify reactive sites . Pair with experimental data (e.g., Suzuki coupling yields) to validate predictions.
Q. 2.3. How can crystallographic data resolve contradictions in reported bond angles for similar brominated aryl ketones?
Refinement using SHELXL (e.g., anisotropic displacement parameters, twin-law correction) improves accuracy in bond angle measurements. For example, discrepancies in C–Br–C angles (~112° vs. 115°) may arise from overlooked torsional strain or hydrogen bonding. Compare with high-resolution datasets (R factor <0.05) to isolate experimental artifacts .
Q. 2.4. What strategies mitigate competing elimination pathways during Grignard additions to the ketone group?
- Use bulky Grignard reagents (e.g., t-BuMgBr) to sterically hinder β-hydrogen elimination.
- Conduct reactions at low temperatures (–30°C) in THF to stabilize the enolate intermediate .
- Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm disappearance).
Q. 2.5. How does the hydroxymethyl group influence photophysical properties compared to its methyl or methoxy analogs?
Time-Dependent DFT (TD-DFT) simulations reveal that the –CHOH group introduces hydrogen-bonding interactions, red-shifting UV-Vis absorption maxima by ~15 nm relative to methyl-substituted analogs. Experimental validation via fluorescence quenching studies in protic vs. aprotic solvents is recommended .
Data Contradiction Analysis
Q. 3.1. Discrepancies in reported melting points for structurally similar brominated ketones: How to troubleshoot?
- Impurity analysis : Use Differential Scanning Calorimetry (DSC) to detect eutectic mixtures or polymorphic forms.
- Crystallization conditions : Recrystallize from alternative solvents (e.g., ethanol vs. chloroform) to isolate pure phases. Cross-reference with single-crystal XRD data to confirm lattice packing differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
